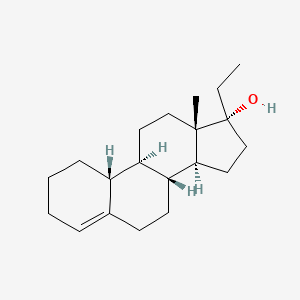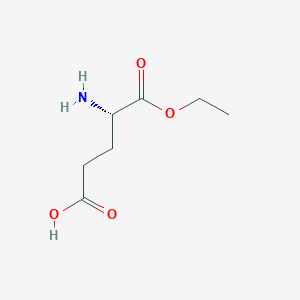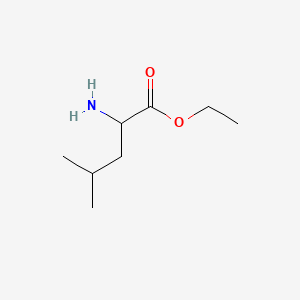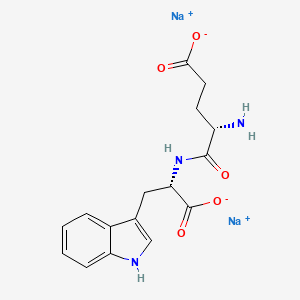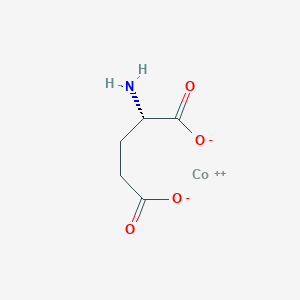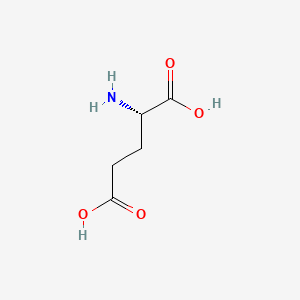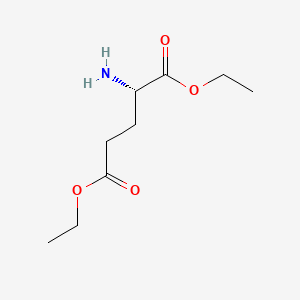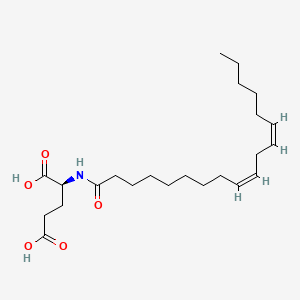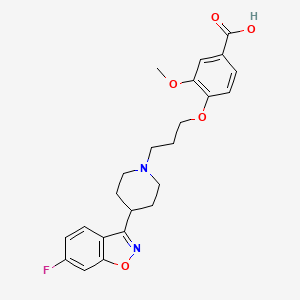
Iloperidone metabolite P95
Vue d'ensemble
Description
Iloperidone metabolite P95 is a metabolite of the atypical antipsychotic iloperidone . It binds to the serotonin (5-HT) receptor subtype 5-HT 2A and α 1 -, α 2B -, and α 2C -adrenergic receptors with mean K i values of 7.08, 21.38, 83.18, and 47.86 nM, respectively, but does not cross the blood-brain barrier .
Synthesis Analysis
The human metabolism of iloperidone generates two major metabolites, P88-8991 and P95-12113 . The receptor affinity profile of P88-8991 is comparable to that of iloperidone .Molecular Structure Analysis
The molecular formula of Iloperidone metabolite P95 is C23H25FN2O5 . The exact mass is 428.17475006 g/mol and the molecular weight is 428.5 g/mol .Chemical Reactions Analysis
Iloperidone is hepatically metabolized by cytochrome enzymes which mediates O-dealkylation (CYP3A4), hydroxylation (CYP2D6), and decarboxylation/reduction processes. Metabolites formed are P89, P95, and P88. The minor metabolite is P89, whereas P95 and P88 are the major ones .Physical And Chemical Properties Analysis
Iloperidone metabolite P95 has a molecular weight of 428.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 8 . The topological polar surface area is 85 Ų .Applications De Recherche Scientifique
Pharmacodynamics
Iloperidone metabolite P95 shares similar receptor binding affinities with the parent compound, Iloperidone . It’s clinical benefit for psychosis may result from antagonism of both dopamine and serotonin receptors . Its binding profile resembles that of other second-generation antipsychotics, with a high 5HT 2A /D 2 ratio and varying affinities (all as an antagonist) for other receptors .
Pharmacokinetics
Iloperidone has two major metabolites: P88-8991 and P95-12113 . Co-administration of potent CYP2D6 or CYP3A4 inhibitors may warrant a reduction in the dose of iloperidone .
Treatment of Schizophrenia
Iloperidone, the parent compound of P95, was recently approved by the US Food and Drug Administration for the treatment of schizophrenia . Long-term antipsychotic therapy is usually required to control symptoms and prevent relapse or recurrence .
Neurotransmitter Release
Iloperidone administered to rats leads to increases in medial prefrontal cortical dopamine and acetylcholine release and a relatively smaller increase in dopamine release in the nucleus accumbens .
Chemical Properties
The IUPAC name for P95 is 4- {3- [4- (6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid . It has a molecular weight of 428.46 and a chemical formula of C 23 H 25 FN 2 O 5 .
Drug Discovery
P95 is a metabolite of Iloperidone, a second-generation antipsychotic. Understanding the properties and effects of P95 can aid in the development of new drugs and treatments .
Safety and Hazards
Iloperidone has two major metabolites: P88-8991 and P95-12113. P88-8991 shares similar receptor binding affinities with the parent compound . Safety assessments included adverse events, concomitant medication use, changes in vital signs, metabolic parameters, electrocardiogram and other laboratory values, as well as standard assessments of EPS .
Mécanisme D'action
Target of Action
Iloperidone metabolite P95 demonstrates affinity for 5-HT 2A and α1A-, α1B-, α1D-, and α2C-adrenergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, regulation of mood, cognition, and cardiovascular function.
Mode of Action
It is believed to act as anantagonist at its target receptors . This means it binds to these receptors but does not activate them, thereby blocking the action of natural agonists. This can result in changes in neurotransmission and neuronal activity.
Biochemical Pathways
Iloperidone metabolite P95 is part of the metabolic pathway of Iloperidone, which is mainly metabolized by CYP2D6 , and to a lesser degree by CYP3A4 . These enzymes belong to the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Pharmacokinetics
Iloperidone is extensively metabolized in the liver by the CYP3A4 and CYP2D6 enzyme pathways to form two major metabolites: P88 and P95 . The bioavailability of Iloperidone is 96% . At therapeutic concentrations, the unbound fraction of Iloperidone and its metabolites (P88 and P95) in plasma is about 3% and 8% , respectively .
Result of Action
The molecular and cellular effects of Iloperidone metabolite P95 are likely related to its antagonistic action at its target receptors. By blocking these receptors, it can modulate neurotransmission and neuronal activity, potentially contributing to its therapeutic effects in conditions like schizophrenia and bipolar disorder .
Action Environment
Environmental factors, particularly those affecting the activity of the CYP2D6 and CYP3A4 enzymes, can influence the action, efficacy, and stability of Iloperidone metabolite P95. For instance, co-administration of potent CYP2D6 or CYP3A4 inhibitors may warrant a reduction in the Iloperidone dose . Furthermore, individual genetic variations in CYP2D6 or CYP3A4 may affect a patient’s ability to metabolize Iloperidone .
Propriétés
IUPAC Name |
4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUKEZOJOPXXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635884 | |
| Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iloperidone metabolite P95 | |
CAS RN |
475110-48-6 | |
| Record name | P-95-12113 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV65CD1JA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



